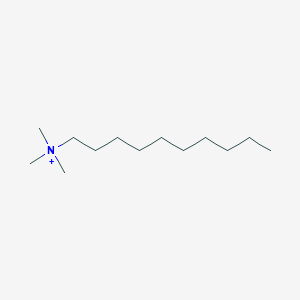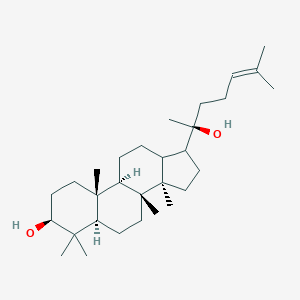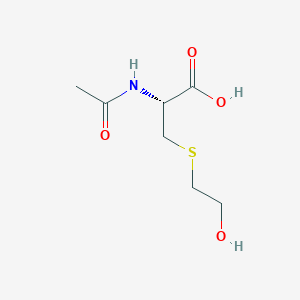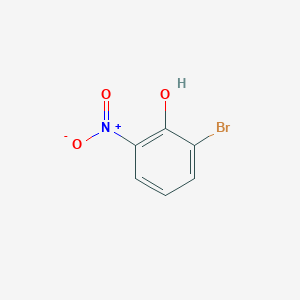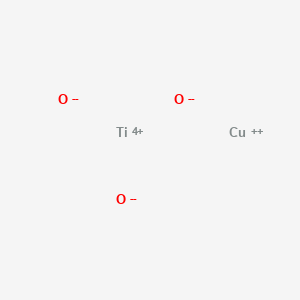
Copper titanium trioxide
Übersicht
Beschreibung
Chemical Reactions Analysis
Interfacial reactions between titanium–copper melt and crucible oxides have been studied. Thermodynamic analysis results indicate that oxide refractories based on calcia, zirconia, and yttria, can be used for melting titanium–copper alloy . Copper-metal supported on titanium oxide nanotubes (TNT) electrocatalysts have been used for reducing CO2 .
Wissenschaftliche Forschungsanwendungen
Photovoltaic Devices
Copper oxide-titanium dioxide (TiO2) p–n junctions are promising materials for photovoltaic devices . They may reduce production costs due to their low cost and inexpensive production methods compared with silicon solar cells .
Solar Cells
Copper titanium trioxide is used in the development of thin-film solar cells . The efficiency of these solar cells ranged from 0.0005% to 1.62% . The thickness of the TiO2 and cupric oxide layers ranged from 0.06 to 16 µm, and from 0.18 to 1.5 µm, respectively, depending on the fabrication method .
Heterojunction Systems
Copper titanium trioxide is used in the creation of “cascade heterojunction systems” in solar cells . These systems are made with copper oxides combined with TiO2–TiO2/Cu2O and TiO2/CuO heterojunctions .
Photocatalytic Efficiency
Copper titanium trioxide has been studied for its photocatalytic efficiency . However, it was found that using the oxidized form of copper on TiO2 actually decreased the photocatalytic efficiency .
Combination with Other Materials
Copper titanium trioxide can be combined with other materials for various applications . For example, copper oxide can be combined with ZnO, and CuO can be combined with ZnO or Si .
Improvement of Conversion Efficiency
Copper titanium trioxide is used to improve the conversion efficiency of heterojunction solar cells . This application is particularly important for the construction and further development of thin-film solar cells .
Wirkmechanismus
Target of Action
Copper titanium trioxide, also known as copper;oxygen(2-);titanium(4+), is a compound that has been found to have several targets of action. One of its primary targets is in the field of photovoltaic devices, where it forms p–n junctions . These junctions are crucial for the conversion of light into electricity, making copper titanium trioxide a promising material for solar cells .
Mode of Action
The mode of action of copper titanium trioxide involves its interaction with light. When light strikes the compound, it excites electrons, creating electron-hole pairs. These pairs are crucial for the conversion of light into electricity in photovoltaic devices . Additionally, copper titanium trioxide nanoparticles have been found to exhibit antimicrobial properties, potentially through the generation of reactive oxygen species .
Biochemical Pathways
For instance, metallic nanoparticles like copper titanium trioxide can interact with microbial cells, leading to the development of resistance in both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
It is known that the size and structure of nanoparticles can influence their bioavailability and distribution within the body .
Result of Action
The result of copper titanium trioxide’s action can vary depending on its application. In photovoltaic devices, the compound’s interaction with light leads to the generation of electricity . In a biological context, copper titanium trioxide nanoparticles can exhibit antimicrobial properties, potentially leading to the death of microbial cells .
Action Environment
The action of copper titanium trioxide can be influenced by various environmental factors. For instance, in photovoltaic applications, the efficiency of light conversion can be affected by the intensity and wavelength of the incident light . In a biological context, the antimicrobial action of copper titanium trioxide nanoparticles can be influenced by factors such as pH and ion concentrations .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKEARWFTMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923264 | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper titanium trioxide | |
CAS RN |
12019-08-8 | |
| Record name | Copper titanium oxide (CuTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



